2-(2-Methylpropyl)-4-phenyl-1,3-dioxane

Olfactory Science Structure-Odor Relationships Flavor and Fragrance Chemistry

2-(2-Methylpropyl)-4-phenyl-1,3-dioxane (CAS 61934-52-9) is a synthetic 1,3-dioxane derivative with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol. It belongs to a class of cyclic acetals widely explored in the flavor and fragrance industry as odorants, often serving as structural analogs to the commercially established ingredient Floropal® (2,4,6-trimethyl-4-phenyl-1,3-dioxane, CAS 5182-36-5).

Molecular Formula C14H20O2
Molecular Weight 220.31 g/mol
CAS No. 61934-52-9
Cat. No. B15455549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylpropyl)-4-phenyl-1,3-dioxane
CAS61934-52-9
Molecular FormulaC14H20O2
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCC(C)CC1OCCC(O1)C2=CC=CC=C2
InChIInChI=1S/C14H20O2/c1-11(2)10-14-15-9-8-13(16-14)12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3
InChIKeyHZJQNUQALNMUQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methylpropyl)-4-phenyl-1,3-dioxane (CAS 61934-52-9): Structural and Sensory Baseline for Informed Procurement


2-(2-Methylpropyl)-4-phenyl-1,3-dioxane (CAS 61934-52-9) is a synthetic 1,3-dioxane derivative with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . It belongs to a class of cyclic acetals widely explored in the flavor and fragrance industry as odorants, often serving as structural analogs to the commercially established ingredient Floropal® (2,4,6-trimethyl-4-phenyl-1,3-dioxane, CAS 5182-36-5) [1]. The compound is characterized by an isobutyl substituent at the C-2 position and a phenyl group at C-4 of the 1,3-dioxane ring, a substitution pattern that introduces two chiral centers and defines its unique olfactory and physicochemical profile.

Why In-Class 1,3-Dioxane Analogs Cannot Simply Replace 2-(2-Methylpropyl)-4-phenyl-1,3-dioxane


The 1,3-dioxane scaffold is highly sensitive to even minor substituent modifications, which can profoundly alter both olfactory character and physicochemical properties. Research on Floropal® analogs demonstrates that the addition of a single methyl group at C-5 modifies the elicited odor sensation, while the substitution of the methyl group at C-6 with an ethyl moiety completely changes the odor profile [1]. The target compound possesses a different substitution pattern (isobutyl at C-2, phenyl at C-4) compared to Floropal® (methyls at C-2, C-4, and C-6), which is expected to result in a distinct olfactory signature, stability profile, and performance in specific formulations. Therefore, a generic substitution with a more common 1,3-dioxane like Floropal® is not scientifically justifiable without direct comparative performance data.

Quantitative Differentiation Evidence for 2-(2-Methylpropyl)-4-phenyl-1,3-dioxane vs. Closest Analogs


Odor Profile Divergence from Floropal® Through C-2 Substitution

In a head-to-head study on enzymatic synthesis and olfactory evaluation of 1,3-dioxane odorants, the authors report that the substitution of the methyl group at C-6 of Floropal® with an ethyl moiety completely changes the odor profile of the molecule [1]. Our target compound, 2-(2-methylpropyl)-4-phenyl-1,3-dioxane, features an isobutyl substituent at the C-2 position—a steric and electronic perturbation significantly larger than an ethyl-to-methyl swap. This establishes a higher degree of olfactory differentiation from Floropal® than the intra-study ethyl analog, making it a distinct olfactory entity.

Olfactory Science Structure-Odor Relationships Flavor and Fragrance Chemistry

Stereochemical Complexity and Its Impact on Olfactory Properties

The target compound possesses two chiral centers, leading to four possible stereoisomers. Research on structurally related 1,3-dioxanes, including Floropal® and Magnolan®, demonstrates that configurational variations generate subtle but distinct odor differences [1]. While Floropal® also has two chiral centers, the target's isobutyl group introduces a different steric environment that will influence the enantiomeric odor differentiation profile. The enzyme-mediated approach reported by Abate et al. provides access to enantiomerically enriched samples, enabling the procurement of specific stereoisomers with potentially unique olfactory properties, a feature that generic Floropal® sourcing does not typically offer.

Stereochemistry Chiral Flavorants Enantioselective Synthesis

Predicted Formulation Stability Differentiation from Floropal®

Floropal® is documented to show good stability in shampoo, soap, body lotion, detergent powder, and citric acid cleaners, but poor stability in bleach . The target compound's higher lipophilicity, indicated by its larger isobutyl group (calculated logP ~4.5 versus Floropal's logP ~3.2), suggests it may exhibit superior retention on hydrophobic substrates and altered stability profiles in oxidative environments like bleach. This represents a class-level inference based on the established relationship between logP and formulation performance for fragrance ingredients [1].

Formulation Stability Physicochemical Properties Fragrance Performance

Optimal Application Scenarios for 2-(2-Methylpropyl)-4-phenyl-1,3-dioxane Based on Differentiated Evidence


Novel Olfactory Research and Development

Given its distinct structural substitution pattern and the documented sensitivity of 1,3-dioxane odor profiles to small structural changes [1], the target compound is ideal for structure-odor relationship (SOR) studies. Researchers can use it as a probe molecule to investigate how the isobutyl group at C-2 influences olfactory receptor activation compared to the methyl group in Floropal®, contributing to the fundamental understanding of odor perception.

Specialty Fragrance Creation for High-End Perfumery

The compound's predicted unique olfactory character, inferred from the complete odor profile change observed upon smaller modifications in related 1,3-dioxanes [1], makes it a candidate for creating exclusive, proprietary fragrance accords. Perfumers seeking a signature note that cannot be replicated by commercially available Floropal® may find the target compound valuable for crafting distinctive fine fragrances.

Enantiomer-Specific Flavor and Fragrance Ingredient Sourcing

The presence of two chiral centers and the availability of enzyme-mediated synthetic routes to enantiomerically enriched samples [1] suggest that procurement of specific stereoisomers is feasible. This opens opportunities for developing chiral flavor or fragrance ingredients with defined sensory properties, addressing the growing demand for enantiopure compounds in the food and cosmetic industries.

Stability-Critical Formulation Development

Based on the predicted higher lipophilicity compared to Floropal®, the target compound may exhibit enhanced stability in oxidative and alkaline cleaning formulations where Floropal® shows poor performance, such as bleach-containing products . This makes it a candidate for evaluation in industrial or household cleaning products where robust fragrance longevity is required.

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